molecular formula C11H11BrN2O B11113905 5-bromo-N-ethyl-1H-indole-2-carboxamide

5-bromo-N-ethyl-1H-indole-2-carboxamide

Cat. No.: B11113905
M. Wt: 267.12 g/mol
InChI Key: NGNHTWFRKWLWIM-UHFFFAOYSA-N
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Description

5-bromo-N-ethyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the conversion of the carboxylic acid to the carboxamide using reagents like phosphoric anhydride or acyloxyphosphonium salts .

Industrial Production Methods

Industrial production methods for 5-bromo-N-ethyl-1H-indole-2-carboxamide often involve large-scale bromination and subsequent functional group transformations under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-ethyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted indoles, oxidized derivatives, and reduced compounds, which can be further utilized in various applications .

Scientific Research Applications

5-bromo-N-ethyl-1H-indole-2-carboxamide has diverse scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-bromo-N-ethyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-ethyl-1H-indole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and carboxamide functionality enhances its solubility and reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H11BrN2O

Molecular Weight

267.12 g/mol

IUPAC Name

5-bromo-N-ethyl-1H-indole-2-carboxamide

InChI

InChI=1S/C11H11BrN2O/c1-2-13-11(15)10-6-7-5-8(12)3-4-9(7)14-10/h3-6,14H,2H2,1H3,(H,13,15)

InChI Key

NGNHTWFRKWLWIM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(N1)C=CC(=C2)Br

Origin of Product

United States

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